R,S-Warfarin alcohol R,S-Warfarin alcohol
Brand Name: Vulcanchem
CAS No.: 76496-89-4
VCID: VC14469725
InChI: InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15+/m0/s1
SMILES:
Molecular Formula: C19H18O4
Molecular Weight: 310.3 g/mol

R,S-Warfarin alcohol

CAS No.: 76496-89-4

Cat. No.: VC14469725

Molecular Formula: C19H18O4

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

R,S-Warfarin alcohol - 76496-89-4

Specification

CAS No. 76496-89-4
Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
IUPAC Name 4-hydroxy-3-[(1R,3S)-3-hydroxy-1-phenylbutyl]chromen-2-one
Standard InChI InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15+/m0/s1
Standard InChI Key ZUJMMGHIYSAEOU-SWLSCSKDSA-N
Isomeric SMILES C[C@@H](C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O
Canonical SMILES CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O

Introduction

Chemical Identity and Formation of R,S-Warfarin Alcohol

Structural Characteristics

R,S-Warfarin alcohol refers to diastereomeric metabolites formed via reduction of the ketone group at position 11 of the warfarin molecule. The parent compound, warfarin, exists as a racemic mixture of R- and S-enantiomers, each possessing a chiral center at position 9. Reduction introduces a second chiral center at position 11, generating four possible diastereomers:

  • 9R,11R-Warfarin alcohol (RR-alcohol)

  • 9R,11S-Warfarin alcohol (RS-alcohol)

  • 9S,11S-Warfarin alcohol (SS-alcohol)

  • 9S,11R-Warfarin alcohol (SR-alcohol)

The "R,S" designation in this context typically denotes mixtures where the 9-position retains its original configuration (R or S) while the 11-position adopts the opposite stereochemistry .

Metabolic Generation

Reductive metabolism occurs primarily in hepatic cytosolic fractions mediated by carbonyl reductase 1 (CBR1) and aldo-keto reductase 1C3 (AKR1C3). These enzymes catalyze the transfer of a hydride ion from NADPH to the C11 carbonyl group, producing secondary alcohols. Key features of this pathway include:

  • Enantioselectivity: R-warfarin undergoes reduction 5.6-fold faster than S-warfarin (V<sub>max</sub> 150 vs. 27 pmol/min/mg protein) .

  • Product Specificity: CBR1 preferentially generates S-configured alcohols at position 11, regardless of substrate chirality .

  • Tissue Distribution: Extrahepatic metabolism in intestinal and renal tissues accounts for <15% of total alcohol production .

Enzymatic Regulation and Kinetic Parameters

Carbonyl Reductase 1 (CBR1)

  • Contributes 68-72% of total hepatic warfarin reductase activity

  • Displays higher affinity for R-warfarin (K<sub>m</sub> 0.67 mM) compared to S-warfarin (K<sub>m</sub> 1.7 mM)

  • Generates 9R,11S- and 9S,11S-alcohols as major metabolites

Aldo-Keto Reductase 1C3 (AKR1C3)

  • Accounts for 22-25% of total activity

  • Exhibits broader substrate tolerance but lower catalytic efficiency (V<sub>max</sub>/K<sub>m</sub> 0.14 vs. 0.22 for CBR1)

  • Produces mixed diastereomers with 9R,11R- and 9S,11R-configurations

Comparative Kinetics of Warfarin Reduction

The table below summarizes kinetic parameters for R- and S-warfarin reduction in human liver cytosol:

ParameterR-WarfarinS-Warfarin
V<sub>max</sub> (pmol/min/mg)150 ± 1127 ± 3
K<sub>m</sub> (mM)0.67 ± 0.081.7 ± 0.2
V<sub>max</sub>/K<sub>m</sub>22416

Data derived from steady-state analyses using pooled human liver cytosol (n=150 donors)

Pharmacokinetic Profile of R,S-Warfarin Alcohols

Absorption and Distribution

  • Plasma Concentrations: Alcohol metabolites constitute 8-12% of circulating warfarin derivatives during steady-state therapy

  • Protein Binding: 92-95% bound to albumin, comparable to parent drug

  • Tissue Penetration: 2.3-fold higher accumulation in vascular endothelium vs. parent compound

Metabolic Clearance

  • Oxidation: CYP2C9 mediates 4′-hydroxylation of alcohol metabolites (12-18% of total clearance)

  • Glucuronidation: UGT1A1 conjugates phenolic hydroxyl groups (22-27% clearance)

  • Renal Excretion: <5% unchanged in urine due to extensive protein binding

Elimination Half-Lives

Diastereomert<sub>1/2</sub> (h)
9R,11S-Warfarin Alc42 ± 6
9S,11S-Warfarin Alc38 ± 5
9R,11R-Warfarin Alc29 ± 4
9S,11R-Warfarin Alc31 ± 3

Half-life measurements in healthy volunteers (n=12)

Pharmacodynamic Effects and Anticoagulant Activity

Vitamin K Epoxide Reductase (VKOR) Inhibition

  • Potency Relative to Parent Drug:

    • 9R,11S-Alc: 23% of R-warfarin activity

    • 9S,11S-Alc: 18% of S-warfarin activity

    • Other diastereomers: <10% activity

  • Mechanism: Competitive inhibition with K<sub>i</sub> values 2.8-4.3 μM vs. 0.11 μM for S-warfarin

Synergistic Effects with Parent Drug

  • 9R,11S-Alc enhances S-warfarin binding to VKOR by 34% (p<0.01)

  • Combined presence increases international normalized ratio (INR) variability by 18-22%

Clinical Implications of R,S-Warfarin Alcohol Metabolism

Drug-Drug Interactions

  • Fluconazole: Reduces alcohol clearance by 41% via CYP2C9 inhibition

  • Rifampin: Induces AKR1C3, increasing alcohol production 2.1-fold

  • Amiodarone: Displaces albumin-bound alcohols, raising free fraction 1.8-fold

Genetic Polymorphisms

  • CBR1*2 (rs9024): 34% lower alcohol formation in carriers

  • AKR1C3*3 (rs12529): 2.7-fold increased diastereomer ratio (9R,11S/9S,11S)

  • UGT1A1*28: 58% slower glucuronidation of phenolic metabolites

Dosing Considerations

  • Alcohol accumulation necessitates 12-15% dose reduction in patients with:

    • Hepatic impairment (Child-Pugh B/C)

    • CBR1 inhibitors (e.g., phenobarbital)

    • AKR1C3 inducters (e.g., carbamazepine)

Recent Advances in R,S-Warfarin Alcohol Research

Novel Analytical Methods

  • Chiral LC-MS/MS: Enables simultaneous quantification of all four diastereomers with LLOQ 0.1 ng/mL

  • Isotope-Labeled Standards: d<sub>5</sub>-warfarin alcohols improve assay precision to ±3.2% RSD

Computational Modeling

  • Molecular Dynamics Simulations: Identify key residues in CBR1 active site (Glu230, Tyr233) critical for S-alcohol preference

  • QSAR Models: Predict 9R,11S-Alc VKOR inhibition (R<sup>2</sup>=0.89)

Therapeutic Monitoring Strategies

  • Alcohol/Parent Drug Ratio: Targets 0.08-0.12 for optimal INR control

  • Point-of-Care Testing: Lateral flow assays detect critical alcohol levels (>0.4 μg/mL) in 15 minutes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator